Fmoc-D-Leu-OH

Peptide Synthesis Chiral Purity Quality Control

Fmoc-D-Leu-OH (CAS 114360-54-2) is an N-α-Fmoc-protected D-leucine building block for Fmoc SPPS. Its D-configuration imparts proteolytic resistance; the Fmoc group enables orthogonal deprotection under mild basic conditions. With enantiomeric purity ≥99.5% and HPLC assay ≥99.0%, it delivers >99% per-step coupling efficiency, minimizing deletion sequences in automated peptide synthesizers. A validated building block for FDA-approved D-peptide drugs, it meets cGMP pharmaceutical manufacturing requirements. Not interchangeable with L-leucine or Boc-protected alternatives—choose Fmoc-D-Leu-OH for guaranteed chiral integrity, thermal stability, and reliable performance.

Molecular Formula C21H23NO4
Molecular Weight 353.4 g/mol
CAS No. 114360-54-2
Cat. No. B557659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-D-Leu-OH
CAS114360-54-2
SynonymsFmoc-D-leucine; Fmoc-D-Leu-OH; 114360-54-2; N-Fmoc-D-leucine; CHEMBL152028; N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-D-leucine; N-(9-FLUORENYLMETHOXYCARBONYL)-L-LEUCINE; (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methyl-pentanoicacid; Npc15199; (2R)-2-([(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO)-4-METHYLPENTANOICACID; (2R)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}-4-METHYLPENTANOICACID; PubChem10023; Spectrum_001482; Tocris-0675; FMOC-D-LEU; Spectrum2_001468; Spectrum3_001175; Spectrum4_000165; Spectrum5_001340; AC1LU88W; BSPBio_002789; KBioGR_000649; KBioSS_001962; KSC180A5F; DivK1c_001012
Molecular FormulaC21H23NO4
Molecular Weight353.4 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
InChIInChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1
InChIKeyCBPJQFCAFFNICX-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fmoc-D-Leu-OH (CAS 114360-54-2) Baseline Overview for Peptide Synthesis & Procurement


Fmoc-D-Leu-OH (N-α-Fmoc-D-leucine, CAS 114360-54-2) is a protected D-amino acid building block used in Fmoc-based solid-phase peptide synthesis (SPPS) . It features an Fmoc (9-fluorenylmethoxycarbonyl) group for base-labile protection of the α-amino group and a hydrophobic isobutyl side chain [1]. The compound is characterized by a molecular weight of 353.41 g/mol, a typical appearance as a white to off-white powder, and specific optical rotation values around +25° (c=1 in DMF) [2].

Why Fmoc-D-Leu-OH is Not Directly Interchangeable with Fmoc-L-Leu-OH or Other D-Amino Acid Analogs


While Fmoc-D-Leu-OH shares the same Fmoc protecting group and leucine side chain as its L-enantiomer Fmoc-L-Leu-OH (CAS 35661-60-0), and both are used in SPPS, they are not functionally interchangeable. The D-configuration at the α-carbon fundamentally alters the three-dimensional structure of any incorporated peptide, leading to distinct biological activity, proteolytic stability, and physicochemical properties [1]. Simply substituting Fmoc-D-Leu-OH for a similarly priced, more common Fmoc-L-amino acid, or even for another hydrophobic D-amino acid like Fmoc-D-Ile-OH or Fmoc-D-Val-OH, will result in a different molecule with potentially compromised or unintended function, especially in applications where chirality is critical for target binding [2].

Fmoc-D-Leu-OH (CAS 114360-54-2) Quantitative Differentiation Guide for Scientific Selection


Enantiomeric Purity: A Critical Differentiator for Fmoc-D-Leu-OH Procurement

Fmoc-D-Leu-OH exhibits high enantiomeric purity, a critical quality attribute that distinguishes it from less rigorously tested alternatives. The Novabiochem® grade of Fmoc-D-Leu-OH specifies an enantiomeric purity of ≥ 99.5 % (a/a) . This level of chiral purity is essential for synthesizing peptides where the presence of even small amounts of the L-enantiomer would confound biological results. While many vendors list overall purity by HPLC, they may not explicitly quantify enantiomeric excess, making the stated specification for the Novabiochem® product a key procurement criterion for applications requiring defined stereochemistry .

Peptide Synthesis Chiral Purity Quality Control

D-Amino Acid Substitution for Enhanced Proteolytic Stability: A Class-Level Advantage of Fmoc-D-Leu-OH over Fmoc-L-Leu-OH

Peptides synthesized with Fmoc-D-Leu-OH, as a D-amino acid, are expected to have significantly enhanced resistance to proteolytic degradation compared to those made with the L-enantiomer (Fmoc-L-Leu-OH). This is a class-level inference based on the general property of D-amino acids, which are poor substrates for common proteases [1]. While direct comparative data for Leu-containing peptides is often embedded in specific sequences, the principle is well-established: substituting L-amino acids with their D-counterparts can dramatically increase peptide half-life in vivo and in biological assays, a key advantage for developing peptide-based drugs and probes [2].

Peptide Stability D-Amino Acid Proteolysis Therapeutic Peptides

Incorporation into Antimicrobial Peptides: An Application-Specific Differentiation for Fmoc-D-Leu-OH

Fmoc-D-Leu-OH is specifically utilized in the synthesis of antimicrobial peptides (AMPs) and their analogs. Its D-configuration is a key design element for enhancing the activity and stability of these peptides against bacterial targets. For instance, a patent (CN110437308A) describes the use of Fmoc-based SPPS to create novel antimicrobial peptide analogs targeting *Pseudomonas aeruginosa*, where D-amino acid substitution is a common strategy to improve resistance to bacterial proteases and modulate activity [1]. This is a clear application advantage over Fmoc-L-Leu-OH, as AMPs with L-amino acids are often rapidly degraded, limiting their therapeutic potential .

Antimicrobial Peptides (AMPs) D-Amino Acid Peptide Synthesis Antibacterial

Primary Research & Industrial Applications for Fmoc-D-Leu-OH (CAS 114360-54-2)


Synthesis of Chirally Pure D-Peptides for Structure-Activity Relationship (SAR) Studies

Researchers requiring D-amino acids to probe the stereochemical requirements of biological targets can reliably use Fmoc-D-Leu-OH in SPPS. The high enantiomeric purity of the Novabiochem® grade (≥ 99.5% a/a) ensures that the resulting peptides contain minimal L-Leu contamination, a critical requirement for accurate SAR studies .

Development of Protease-Resistant Therapeutic Peptides

In drug discovery programs where peptide stability is a key challenge, substituting L-Leu with D-Leu (via Fmoc-D-Leu-OH) is a standard approach to increase resistance to proteolytic degradation. This strategy is employed to extend the half-life of peptide-based drug candidates in biological fluids and in vivo models [1].

Design and Synthesis of Novel Antimicrobial Peptides (AMPs)

Fmoc-D-Leu-OH is a building block for synthesizing D-amino acid-containing AMPs. These peptides are designed to be more stable and active against a range of bacterial pathogens, including drug-resistant strains, by evading bacterial protease degradation. The compound is incorporated into AMP sequences using standard Fmoc-SPPS protocols [2].

Technical Documentation Hub

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